2-Methyloctane-1,1-diol
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Overview
Description
2-Methyloctane-1,1-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloctane-1,1-diol can be synthesized through several methods. One common approach involves the hydroxylation of 2-methyloctene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the hydrolysis of 2-methyloctane-1,1-dichloride using aqueous sodium hydroxide (NaOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyloctene in the presence of a palladium catalyst. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyloctane-1,1-dione using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of 2-methyloctane-1,1-dione back to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-methyloctane-1,1-dichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyloctane-1,1-dione.
Reduction: this compound.
Substitution: 2-Methyloctane-1,1-dichloride.
Scientific Research Applications
2-Methyloctane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyloctane-1,1-diol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure. These transformations are facilitated by specific enzymes and catalysts that mediate the electron transfer processes .
Comparison with Similar Compounds
2-Methyloctane-1,1-diol can be compared with other similar compounds such as:
2-Methyloctane: A branched alkane with no hydroxyl groups.
2-Methyloctane-1,1-dichloride: A compound with two chlorine atoms instead of hydroxyl groups.
2-Methyloctane-1,1-dione: A compound with two carbonyl groups instead of hydroxyl groups.
Uniqueness
The presence of two hydroxyl groups in this compound makes it unique compared to its analogs.
Properties
CAS No. |
150677-32-0 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-methyloctane-1,1-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-8(2)9(10)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
BRSICLJIUFXBCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(O)O |
Origin of Product |
United States |
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